molecular formula C13H11N3O3 B1346336 1-(4-Nitrophenyl)-3-phenylurea CAS No. 1932-32-7

1-(4-Nitrophenyl)-3-phenylurea

Cat. No. B1346336
CAS RN: 1932-32-7
M. Wt: 257.24 g/mol
InChI Key: QHHPMKKJBURYIQ-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)-3-phenylurea” is a chemical compound that has been studied in the scientific community for its various applications and effects. It is a highly reactive compound, which has proven to be useful in a variety of areas such as in organic synthesis, as a reagent for the preparation of pharmaceuticals, and as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of “1-(4-Nitrophenyl)-3-phenylurea” involves various steps. The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)-3-phenylurea” is complex and involves various intermolecular interactions. The title compound crystallizes in the triclinic space group P 1 ¯ and exhibits inter-molecular hydrogen bonds of the type C–H…O and C–H…N .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Nitrophenyl)-3-phenylurea” are diverse and complex. The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .


Physical And Chemical Properties Analysis

“1-(4-Nitrophenyl)-3-phenylurea” appears as a white to light yellow crystalline solid . It is poisonous by ingestion and moderately toxic by skin contact .

Scientific Research Applications

DNA-Binding Studies and Biological Activities : Research into nitrosubstituted acyl thioureas, closely related to 1-(4-Nitrophenyl)-3-phenylurea, has highlighted their potential in anticancer applications. These compounds, including variants like 1-acetyl-3-(4-nitrophenyl)thiourea, have been synthesized and characterized, demonstrating DNA-binding capabilities, antioxidant, cytotoxic, antibacterial, and antifungal activities. Their interactions with DNA suggest a preliminary investigation into their anti-cancer potencies, indicating a promising avenue for future research in drug development and therapeutic interventions (Tahir et al., 2015).

N-1 Arylation of Uracil Derivatives : The study on the arylation of uracil derivatives, including nitrophenyl- and dinitrophenyluracil derivatives, presents an application in synthesizing biologically active compounds. These derivatives are obtained through direct arylation processes and have implications in antiviral and antineoplastic therapies, showcasing the chemical's versatility in pharmaceutical applications (Gondela & Walczak, 2006).

properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(14-10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(18)19/h1-9H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHPMKKJBURYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283602
Record name 1-(4-nitrophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-phenylurea

CAS RN

1932-32-7
Record name NSC32359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32359
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-NITROPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
FD Lewis, GB Delos Santos, W Liu - The Journal of Organic …, 2005 - ACS Publications
A convergent approach has been developed for the preparation of nonsymmetric tertiary arylureas possessing two or three urea linkages. This approach has been used for the …
Number of citations: 17 pubs.acs.org
IL Kirby, MB Pitak, C Wilson, PA Gale, SJ Coles - CrystEngComm, 2015 - pubs.rsc.org
Building on previous studies of anion-receptor complexes based on a urea scaffold substituted symmetrically with electron-withdrawing nitro groups, the electron density distribution in …
Number of citations: 15 pubs.rsc.org
WJ Xue, YH Deng, ZH Yan, JP Liu, Y Liu… - Chemistry & …, 2019 - Wiley Online Library
Angiogenesis is crucial for tumor growth and inhibition of angiogenesis has been regarded as a promising approach for cancer therapy. Vascular endothelial growth factor receptor‐2 (…
Number of citations: 4 onlinelibrary.wiley.com
YH Deng, JP Liu, YJ Cheng, Y Liu… - Chemistry & …, 2016 - Wiley Online Library
A series of oxazolopyrimidine‐based ureas and amides were designed, synthesized, and biologically evaluated for their antiproliferative and antiangiogenic activities. These …
Number of citations: 10 onlinelibrary.wiley.com
M Regueiro‐Figueroa, K Djanashvili… - 2010 - Wiley Online Library
A series of receptors containing phenylboronic acid and urea or thiourea units have been designed for simultaneous recognition of the cis‐diol and carboxylate functions of sialic acids, …
AR Kulkarni, S Garai, GA Thakur - The Journal of organic …, 2017 - ACS Publications
We report a facile, microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement. In this method, one-pot microwave irradiation of commercially …
Number of citations: 49 pubs.acs.org
DF Pipe - 1980 - spiral.imperial.ac.uk
The decomposition of 1, 5-diaryltetrazoles and the synthesis of carbodiimides are described. The reactions of o-nitrophenyl derivatives producing five and six membered heterocycles …
Number of citations: 2 spiral.imperial.ac.uk
G Baggi, M Boiocchi, C Ciarrocchi… - Inorganic Chemistry, 2013 - ACS Publications
Covalent linking of a Ru(terpy) 2 2+ substituent improves recognition and sensing properties of the urea subunit toward anions. Urea’s anion affinity is enhanced by the electrostatic …
Number of citations: 36 pubs.acs.org
L Wang, H Wang, G Li, S Min, F Xiang… - Advanced Synthesis …, 2018 - Wiley Online Library
A Pd/C‐catalyzed domino synthesis of symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, amines and CHCl 3 in water has been developed. This reaction proceeds …
Number of citations: 37 onlinelibrary.wiley.com
A Kumar, N Kumar, R Sharma… - The Journal of …, 2019 - ACS Publications
Herein we report, a single-pot multistep conversion of inactivated carboxylic acids to various N-containing compounds using a common synthetic methodology. The developed …
Number of citations: 20 pubs.acs.org

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